molecular formula C8H8N4O B1315329 Pyrazolo[1,5-A]pyridine-3-carbohydrazide CAS No. 80536-99-8

Pyrazolo[1,5-A]pyridine-3-carbohydrazide

Cat. No.: B1315329
CAS No.: 80536-99-8
M. Wt: 176.18 g/mol
InChI Key: GSJMQMZUHWBORO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridine-3-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a carbohydrazide functional group at the 3-position

Mechanism of Action

Target of Action

Pyrazolo[1,5-A]pyridine-3-carbohydrazide is a compound that has been synthesized and evaluated for its antimicrobial properties . The primary targets of this compound are various types of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Fusarium oxysporum . These organisms are responsible for a variety of infections and diseases, and the ability of this compound to inhibit their growth makes it a potential candidate for antimicrobial therapy.

Mode of Action

It is known that the compound interacts with its targets (bacteria and fungi) and inhibits their growth . This interaction likely involves the disruption of essential biological processes within the microbial cells, leading to their death or inability to reproduce.

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and reproduction of bacteria and fungi . This could include the disruption of DNA replication, protein synthesis, or cell wall formation, among others.

Result of Action

The result of the action of this compound is the inhibition of growth of various types of bacteria and fungi . This leads to a decrease in the number of microbial cells, thereby reducing the severity of the infection. The compound has shown significant antimicrobial activity when compared with standard drugs like tetracycline and amphotericin B .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-A]pyridine-3-carbohydrazide typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine. One common method includes the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form substituted N-aminopyridine sulfates. These intermediates then undergo a 1,3-dipolar cycloaddition with propargyl esters to yield pyrazolo[1,5-A]pyridine derivatives, which are subsequently converted to the carbohydrazide form through hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as palladium-catalyzed coupling reactions, which offer high yields and selectivity. These methods are optimized for large-scale synthesis, ensuring the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-A]pyridine-3-carbohydrazide undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbohydrazide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced hydrazides, and various substituted pyrazolo[1,5-A]pyridine derivatives .

Scientific Research Applications

Pyrazolo[1,5-A]pyridine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including bacterial infections and cancer.

    Industry: this compound is used in the development of new materials with specific chemical properties

Comparison with Similar Compounds

    Pyrazolo[1,5-A]pyrimidine: Shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-B]pyridine: Another heterocyclic compound with a different ring fusion pattern.

Uniqueness: Pyrazolo[1,5-A]pyridine-3-carbohydrazide is unique due to its specific functional group at the 3-position, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher potency in certain biological assays .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-5-10-12-4-2-1-3-7(6)12/h1-5H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJMQMZUHWBORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512049
Record name Pyrazolo[1,5-a]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80536-99-8
Record name Pyrazolo[1,5-a]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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